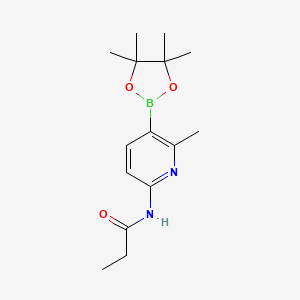![molecular formula C7H15N3 B14782945 4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
4-[(3-Aminopropyl)amino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Aminopropyl)amino]butanenitrile is an organic compound with the molecular formula C7H15N3. It is characterized by the presence of both primary and secondary amine groups, as well as a nitrile group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanenitrile typically involves the reaction of 3-aminopropylamine with 4-chlorobutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopropyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving amines.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
4-[(3-Aminopropyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Aminopropyl)amino]butanenitrile involves its interaction with various molecular targets. The primary and secondary amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the secondary amine group.
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure with different positioning of the amine and nitrile groups.
Uniqueness
4-[(3-Aminopropyl)amino]butanenitrile is unique due to the presence of both primary and secondary amine groups along with a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(3-aminopropylamino)butanenitrile |
InChI |
InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2 |
InChI Key |
FDWCISPMLWVANL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


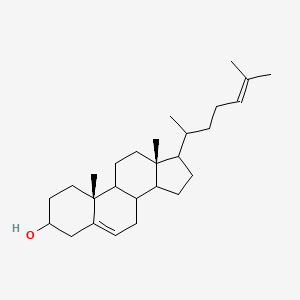
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
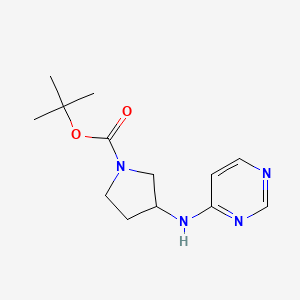
![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
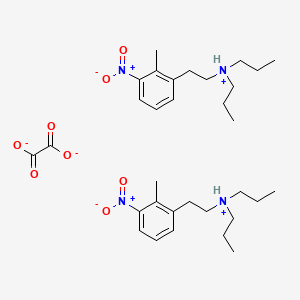
![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
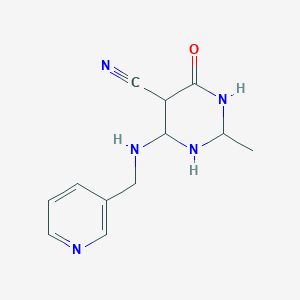
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)
